molecular formula C5H12ClNO2 B1381474 cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride CAS No. 1657033-39-0

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B1381474
CAS No.: 1657033-39-0
M. Wt: 153.61 g/mol
InChI Key: SFJKFFBPVORSEB-JBUOLDKXSA-N
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Description

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyran derivative, followed by the introduction of an amino group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced further to form more saturated derivatives.

    Substitution: It can participate in substitution reactions where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry: cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research and development purposes.

Biology: In biological research, this compound can be used to study the effects of amino and hydroxyl groups on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
  • 3-Aminotetrahydro-2H-pyran-4-one
  • 3-Hydroxytetrahydro-2H-pyran-4-ol

Uniqueness: cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The cis configuration can lead to different physical and chemical properties compared to its trans isomer or other similar compounds.

Properties

IUPAC Name

(3R,4S)-3-aminooxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKFFBPVORSEB-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657033-39-0
Record name erythro-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
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cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

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